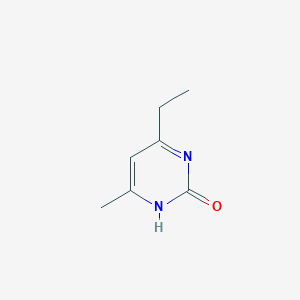

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound with the molecular weight of 138.17 . It is a type of dihydropyrimidinone (DHPM), which are important heterocyclic ring systems that play a significant role in the synthesis of DNA and RNA .

Synthesis Analysis

Dihydropyrimidinones, including 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one, can be synthetically produced using multi-component reactions like the Biginelli reaction . An efficient, cost-effective, recyclable, and green approach has been developed for the synthesis of new dihydropyrimidinone analogs via the Biginelli reaction .

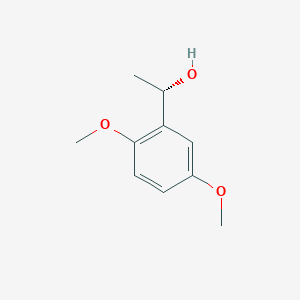

Molecular Structure Analysis

The molecular structure of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is characterized by a dihydropyrimidin-2-one moiety . The least-squares mean plane through this heterocycle is almost perpendicular to the aromatic ring .

Physical And Chemical Properties Analysis

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a powder with a purity of 95%. It is stored at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Antihypertensive Activity

- Dihydropyrimidines, including derivatives of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one, have been synthesized and tested for antihypertensive activity, showing promising results in structure-activity relationship studies (Rana, Kaur, & Kumar, 2004).

Antimicrobial Evaluation

- New pyrimidine derivatives have been synthesized and evaluated for antimicrobial properties. These compounds include derivatives of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (Farag, Kheder, & Mabkhot, 2008).

Anti-ulcer Activity

- Synthesized dihydropyrimidines have been characterized and tested for anti-ulcer activity, with some compounds showing significant efficacy (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Unusual Oxidation–Dealkylation Process

- Research into the oxidation and dealkylation of dihydropyrimidinones mediated by Co(II)/S2O82− has been conducted, revealing novel chemical processes (Shanmugam & Perumal, 2007).

Synthesis Using Strong Acidic Ion-exchange Membrane

- The synthesis of dihydropyrimidinones using strong acidic ion-exchange membranes has been explored, achieving high yields under specific conditions (Shu-jing, 2004).

Antithrombotic Agent Evaluation

- Certain dihydropyrimidinone derivatives have been characterized and evaluated as effective antithrombotic agents in animal models (Priya et al., 2011).

Ionic Liquids Catalyst in Pyrimidine Synthesis

- The use of ionic liquids catalysts for the synthesis of pyrimidine derivatives has been studied, showing efficiency and yield improvement (Cahyana, Liandi, & Anwar, 2022).

Corrosion Inhibition Properties

- Some pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors, showing high inhibition efficiency (Abdelazim, Khaled, & abdelshafy, 2021).

Synthesis and Calcium Channel Binding Studies

- Research into the synthesis of 3,4-dihydropyrimidinones and their calcium channel blocking activity has been conducted, with some compounds showing promising results (Singh, Arora, Falkowski, Liu, & Moreland, 2009).

Propiedades

IUPAC Name |

4-ethyl-6-methyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-4-5(2)8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZLNGLMNBGKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=O)NC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)

![4-[(diethylamino)sulfonyl]-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2412265.png)